NVP-LCQ195, also known as AT9311, is a small molecule heterocyclic compound developed by Novartis Pharma and Astex Therapeutics. [, ] It belongs to a class of compounds known as CDK inhibitors, which are designed to interfere with the activity of CDKs, key regulators of the cell cycle. [] NVP-LCQ195 specifically inhibits CDK1, CDK2, CDK3, CDK5, and CDK9. []
In the context of scientific research, NVP-LCQ195 serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly in the development and progression of MM. [, ] Its multi-targeted nature allows researchers to study the effects of inhibiting multiple CDKs simultaneously, providing insights into the complex interplay between these kinases in cancer cells.
The synthesis of NVP-LCQ195 involves several key steps:
NVP-LCQ195 has a complex molecular structure characterized by:
The molecular structure allows for effective interaction with the ATP-binding sites of the targeted kinases, which is critical for its function as an inhibitor .
NVP-LCQ195 can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
NVP-LCQ195 exerts its effects primarily through inhibition of cyclin-dependent kinases. The mechanism can be summarized as follows:
NVP-LCQ195 has several significant applications in scientific research:
Cyclin-dependent kinases (CDKs) represent a family of serine/threonine kinases whose aberrant activation is a hallmark of cancer pathogenesis. These enzymes, functioning in complex with cyclin partners, govern critical cellular processes including cell cycle progression, transcriptional regulation, and RNA processing. Dysregulation of CDK activity—through cyclin overexpression, genetic amplification of CDK genes, or loss of endogenous CDK inhibitors (CKIs)—drives uncontrolled proliferation and evasion of apoptosis in malignant cells. Pharmacological inhibition of CDKs has thus emerged as a promising therapeutic strategy, particularly in hematologic malignancies characterized by high proliferative rates and dependencies on specific CDK/cyclin complexes. The development of agents like NVP-LCQ195 exemplifies the pursuit of multi-targeted CDK inhibition to overcome the limitations of selective CDK inhibitors and address the complex redundancy within CDK signaling networks in cancer cells.
CDK dysregulation is pervasive across hematologic cancers, contributing to disease progression, therapeutic resistance, and poor prognosis. In multiple myeloma (MM), for instance, cyclin D genes are frequently translocated or amplified, leading to constitutive activation of CDK4/6 and accelerated G1/S phase transition. Similarly, overexpression of cyclins E and A promotes hyperactivation of CDK2, driving DNA replication and S phase progression. CDK5—traditionally associated with neuronal development—is aberrantly expressed and activated in MM via its p35/p25 regulators, contributing to survival signaling and drug resistance. Beyond cell cycle CDKs, transcriptional CDKs like CDK9 (a component of P-TEFb) are overactive in leukemias and lymphomas, maintaining high levels of anti-apoptotic proteins (e.g., MCL-1) through phosphorylation of RNA polymerase II.
The bone marrow microenvironment further exacerbates CDK dysregulation by providing stromal signals and cytokines (e.g., IL-6, IGF-1) that upregulate cyclin expression and downregulate CKIs like p21 and p27. This creates a protective niche where malignant cells evade conventional therapies. Studies demonstrate that CDK dysregulation patterns correlate with aggressive disease and clinical outcomes. For example, bortezomib-treated MM patients exhibiting high baseline expression of CDK/cyclin-driven transcriptional signatures—including those controlled by MYC, IRF4, and HIF-1α—experience significantly shorter progression-free and overall survival compared to those with low expression.
Table 1: CDK/Cyclin Alterations in Hematologic Malignancies
CDK/Cyclin Complex | Alteration | Malignancy | Functional Consequence |
---|---|---|---|
CDK4/6-cyclin D | Overexpression, gene amplification | Multiple Myeloma, Lymphoma | Rb hyperphosphorylation, E2F activation |
CDK2-cyclin E/A | Cyclin E/A overexpression | AML, Multiple Myeloma | S-phase acceleration, replication stress |
CDK5-p25/p35 | p25 overexpression | Multiple Myeloma | Survival signaling, drug resistance |
CDK9-cyclin T1 | Increased activity | AML, CLL | RNA Pol II activation, anti-apoptotic protein sustainment |
Single-target CDK inhibitors (e.g., selective CDK4/6 inhibitors) demonstrate clinical efficacy in hormonally driven solid tumors but exhibit limited activity in many hematologic cancers. This limitation stems from several factors:
NVP-LCQ195 (also known as AT9311 or LCQ195) embodies the multi-targeted strategy. It is a heterocyclic small molecule inhibitor exhibiting potent activity against CDK1, CDK2, CDK3, and CDK5 at nanomolar concentrations. Biochemical assays reveal IC₅₀ values of 1 nM for CDK5/p25 and CDK5/p35, 2 nM for CDK1/cyclin B and CDK2/cyclin A, 5 nM for CDK2/cyclin E, and 42 nM for CDK3/cyclin E. Critically, it also inhibits CDK9/cyclin T1 (IC₅₀ = 15 nM), a key driver of transcriptional addiction in cancer cells [1] [3] [5].
This broad-spectrum profile translates to profound biological effects in MM cells:
Table 2: Biochemical Potency (IC₅₀) of NVP-LCQ195 Against Key CDK Complexes
CDK Complex | IC₅₀ (nM) | Primary Cellular Role |
---|---|---|
CDK5/p25 | 1 | Cell survival, migration |
CDK5/p35 | 1 | Cell survival, migration |
CDK1/cyclin B | 2 | G2/M transition, mitosis |
CDK2/cyclin A | 2 | S phase progression, DNA replication |
CDK2/cyclin E | 5 | G1/S transition |
CDK9/cyclin T1 | 15 | Transcriptional elongation (RNA Pol II) |
CDK3/cyclin E | 42 | G1 phase progression (Rb phosphorylation) |
CDK6/cyclin D3 | 187 | G1 phase progression |
Live-cell target engagement studies using energy transfer probes confirm that NVP-LCQ195 achieves significant intracellular occupancy across its target CDKs, overcoming the challenge of physiological ATP concentrations that often weaken inhibitor binding in cellular contexts. This intracellular potency is crucial for its efficacy against transcriptional networks [9]. Furthermore, the suppression of a specific "CDK inhibition signature" (genes downregulated by NVP-LCQ195) correlates with improved survival in bortezomib-treated MM patients, validating the clinical relevance of its multi-targeted mechanism [3].
Table 3: Biological Effects of NVP-LCQ195 in Multiple Myeloma Models
Effect | Concentration Range | Mechanistic Insight | Clinical Implication |
---|---|---|---|
S/G2M Cell Cycle Arrest | Sub-µM (0.1 - 0.5 µM) | Inhibition of CDK1, CDK2, CDK3 | Halts proliferation of malignant plasma cells |
Apoptotic Cell Death | 0.5 - 2 µM | Caspase activation, PARP cleavage | Direct anti-tumor efficacy |
MYC/IRF4/HIF-1α Suppression | 0.5 - 1 µM | Transcriptional downregulation (CDK9 inhibition?) | Counteracts oncogenic drivers & drug resistance |
Stroma/cytokine resistance override | 1 - 2 µM | Broad CDK inhibition disrupting survival signals | Potential efficacy in refractory settings |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7